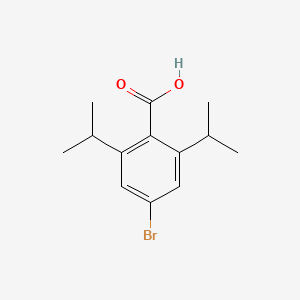

4-Bromo-2,6-diisopropylbenzoic acid

Description

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

4-bromo-2,6-di(propan-2-yl)benzoic acid |

InChI |

InChI=1S/C13H17BrO2/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13(15)16/h5-8H,1-4H3,(H,15,16) |

InChI Key |

ZNQUDJDCQZEUOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1C(=O)O)C(C)C)Br |

Origin of Product |

United States |

Scientific Research Applications

4-Bromo-2,6-diisopropylbenzoic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-2,6-diisopropylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Isopropyl vs. Methyl Groups

A key analog is 4-Bromo-2,6-dimethylbenzoic acid (CAS: 1263284-52-1, similarity score: 0.96), which replaces isopropyl groups with methyl groups. This structural difference impacts:

- Steric Bulk : Isopropyl groups create greater steric hindrance, slowing nucleophilic substitution or metal-catalyzed reactions compared to methyl-substituted analogs.

- Lipophilicity : The logP of 4-Bromo-2,6-diisopropylbenzoic acid is significantly higher due to the larger hydrophobic isopropyl substituents, affecting solubility in polar solvents .

- Thermal Stability : Methyl-substituted derivatives may exhibit higher melting points due to tighter crystal packing, whereas bulky isopropyl groups disrupt lattice formation .

Table 1: Substituent-Driven Properties

| Property | 4-Bromo-2,6-diisopropylbenzoic Acid | 4-Bromo-2,6-dimethylbenzoic Acid |

|---|---|---|

| Molecular Weight (g/mol) | ~315.2 | ~259.1 |

| logP (Predicted) | ~4.8 | ~3.2 |

| Melting Point | Not reported | ~180–185°C (est.) |

Functional Group Variations: Carboxylic Acid vs. Phenol

4-Bromo-2,6-dichlorophenol () shares bromo and di-substituted aromatic features but replaces the carboxylic acid with a phenol group. Key differences include:

- Acidity: The carboxylic acid (pKa ~4.2) is far more acidic than phenol (pKa ~10), making it reactive in deprotonation-driven reactions.

- Applications: Phenol derivatives are often used as disinfectants or antioxidants, whereas carboxylic acids serve as intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) .

Boronic Acid Derivatives

Compounds like 4-Bromo-2,3-difluorophenylboronic acid (CAS: 374790-99-5, ) highlight functional group divergence. Boronic acids are pivotal in Suzuki couplings, but the absence of a carboxylic acid limits their utility in pH-sensitive reactions. The fluorine substituents in these analogs further modulate electronic effects and binding affinity in medicinal chemistry contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2,6-diisopropylbenzoic acid, and how can reaction yields be improved?

- Methodology : Start with bromination of 2,6-diisopropylbenzoic acid using bromine or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent like CCl₄. Monitor reaction progress via TLC. For improved yields, optimize stoichiometry (1.2–1.5 eq Br₂) and temperature (60–80°C). Post-synthesis, purify via recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar aprotic solvents .

- Key Considerations : Steric hindrance from isopropyl groups may slow bromination; prolonged reaction times (12–24 hrs) or microwave-assisted synthesis could mitigate this.

Q. How can the structure of 4-Bromo-2,6-diisopropylbenzoic acid be confirmed using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and diastereotopic isopropyl methyl groups (δ 1.2–1.5 ppm).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z ~285 (M⁺) and fragmentation patterns consistent with bromine isotopes .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and bromine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom serves as an electrophilic site for Suzuki-Miyaura couplings, while isopropyl groups induce steric hindrance, potentially slowing transmetallation. Computational DFT studies can model electron density distribution to predict reactivity. For example, boronic acid derivatives (e.g., 4-Bromo-2,6-difluorophenylboronic acid) show enhanced coupling efficiency with electron-deficient partners .

- Experimental Design : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to optimize coupling yields. Monitor by HPLC or GC-MS .

Q. How can contradictory melting point data in literature be resolved for this compound?

- Troubleshooting : Variations in purity (e.g., residual solvents or isomers) may cause discrepancies. Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) and characterize via DSC for precise melting point determination. Cross-reference with analogs: 4-Bromo-2,6-dimethylbenzoic acid melts at 154–158°C , while bromine’s electronegativity may raise the mp slightly in the diisopropyl variant .

Q. What computational tools are recommended for studying the compound’s electronic properties and reaction pathways?

- Approach : Use Gaussian or ORCA for DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Retrosynthetic AI tools (e.g., Synthia, Chematica) can propose alternative synthetic routes .

- Validation : Compare computed NMR shifts with experimental data (RMSD < 0.3 ppm for ¹H NMR) .

Safety and Handling

Q. What are the critical safety protocols for handling 4-Bromo-2,6-diisopropylbenzoic acid in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood for synthesis.

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition; avoid exposure to strong oxidizers (e.g., HNO₃) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Applications in Organic Synthesis

Q. Can this compound serve as a precursor for bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.